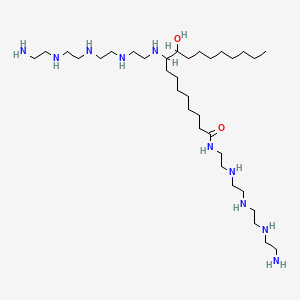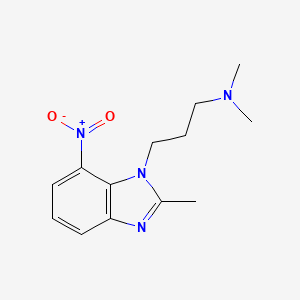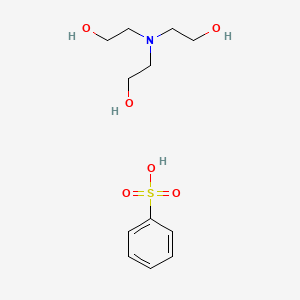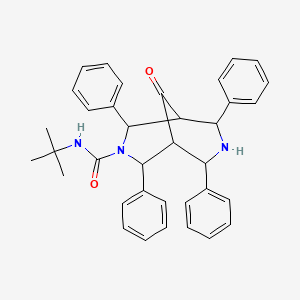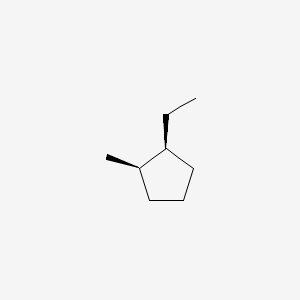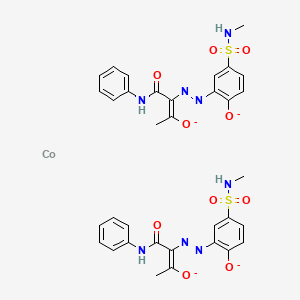
1-Methyl-4-(1-methylvinyl)cyclohexyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(1-methylvinyl)cyclohexyl propionate is a chemical compound with the molecular formula C13H22O2 and a molecular weight of 210.3126 g/mol. It is also known by its IUPAC name, (1-methyl-4-prop-1-en-2-ylcyclohexyl) propanoate. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a methyl group and a propionate ester group.
Preparation Methods
The synthesis of 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate can be achieved through various methods. One common approach involves the etherification reaction between cyclohexanone and tert-butyl alcohol . This reaction typically requires an acid catalyst and is conducted under controlled temperature conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Methyl-4-(1-methylvinyl)cyclohexyl propionate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: In the presence of acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding alcohol and carboxylic acid.
Scientific Research Applications
1-Methyl-4-(1-methylvinyl)cyclohexyl propionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the fragrance industry as a component in perfumes and other scented products due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(1-methylvinyl)cyclohexyl propionate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis, releasing the active alcohol and carboxylic acid, which can then interact with various enzymes and receptors in biological systems. These interactions can modulate biochemical pathways and result in specific physiological effects .
Comparison with Similar Compounds
1-Methyl-4-(1-methylvinyl)cyclohexyl propionate can be compared with other similar compounds, such as:
- cis-β-terpinyl acetate
- trans-β-terpinyl acetate
- cis-terpenyl acetate
- p-Menth-8-en-1-ol, acetate
- β-Terpinyl acetate
- 4-Isopropenyl-1-methylcyclohexyl acetate
- β-Terpineol, acetate
These compounds share structural similarities, such as the presence of a cyclohexyl ring and ester groups, but differ in their specific substituents and stereochemistry. The unique combination of substituents in this compound contributes to its distinct chemical and physical properties, making it valuable for specific applications .
Properties
CAS No. |
72596-19-1 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
(1-methyl-4-prop-1-en-2-ylcyclohexyl) propanoate |
InChI |
InChI=1S/C13H22O2/c1-5-12(14)15-13(4)8-6-11(7-9-13)10(2)3/h11H,2,5-9H2,1,3-4H3 |
InChI Key |
VKAQISLIVOJGJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(CCC(CC1)C(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


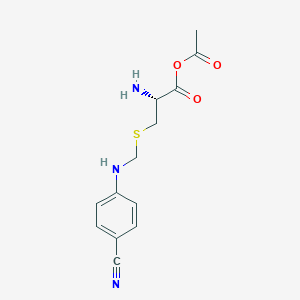
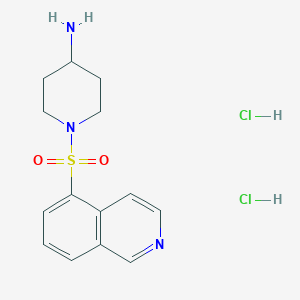

![1-pyridin-2-yl-N-[(1R,2S)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine](/img/structure/B13779361.png)
![N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German]](/img/structure/B13779378.png)
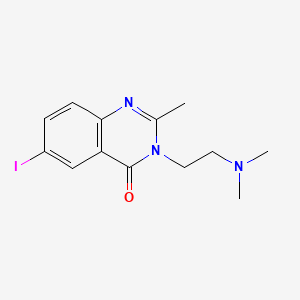
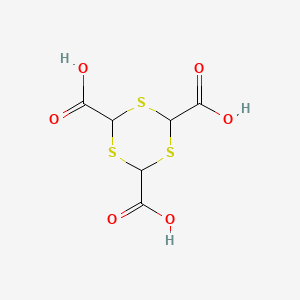
![Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)
